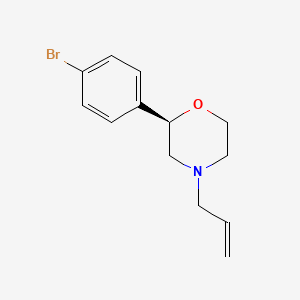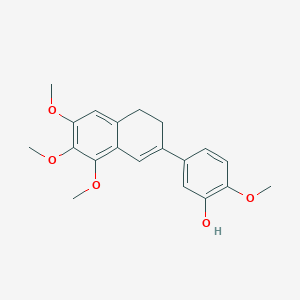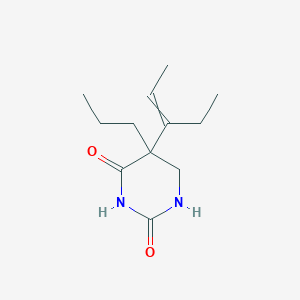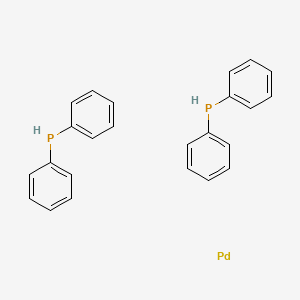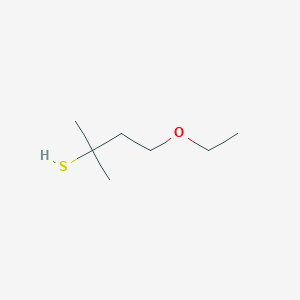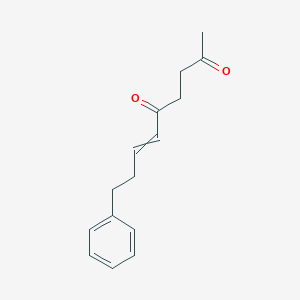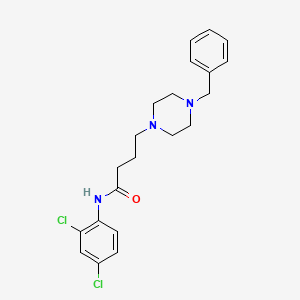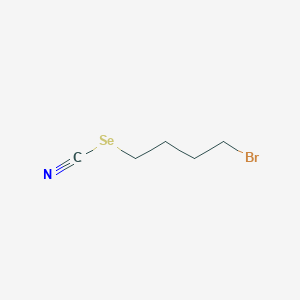
4-Bromobutyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutyl selenocyanate is an organoselenium compound with the molecular formula C5H8BrNSe It is characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-bromobutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl selenocyanate typically involves the reaction of 4-bromobutyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
C4H9Br+KSeCN→C4H9SeCN+KBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobutyl selenocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The selenocyanate group can be oxidized to seleninic acid or reduced to selenol.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: 4-aminobutyl selenocyanate, 4-thiobutyl selenocyanate.
Oxidation Products: 4-bromobutyl seleninic acid.
Reduction Products: 4-bromobutyl selenol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Mecanismo De Acción
The mechanism by which 4-bromobutyl selenocyanate exerts its effects is primarily through the generation of reactive oxygen species (ROS). The selenocyanate group can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making the compound a potential anticancer agent . Additionally, the compound can interact with thiol-containing proteins, affecting their function and leading to cellular effects.
Comparación Con Compuestos Similares
Benzyl selenocyanate: Another organoselenium compound with similar anticancer properties.
Phenyl selenocyanate: Known for its use in organic synthesis and potential biological activities.
Allyl selenocyanate: Studied for its antimicrobial and anticancer properties.
Uniqueness: 4-Bromobutyl selenocyanate is unique due to its specific structure, which allows for versatile chemical modifications The presence of both a bromine atom and a selenocyanate group provides multiple reactive sites, making it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
918945-55-8 |
|---|---|
Fórmula molecular |
C5H8BrNSe |
Peso molecular |
241.00 g/mol |
Nombre IUPAC |
4-bromobutyl selenocyanate |
InChI |
InChI=1S/C5H8BrNSe/c6-3-1-2-4-8-5-7/h1-4H2 |
Clave InChI |
RFXDNIGMIDQUNJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)C[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
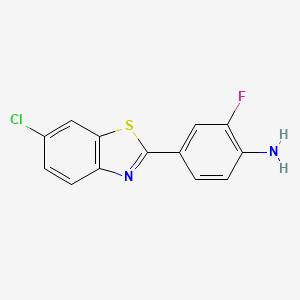
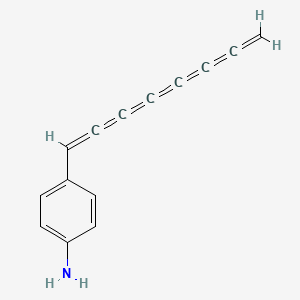
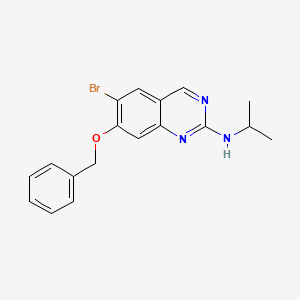
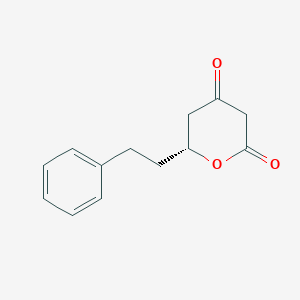
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
